trans-Cyclopentane-1,3-diamine dihydrochloride
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Overview
Description
trans-Cyclopentane-1,3-diamine dihydrochloride: is a chemical compound with the molecular formula C5H14Cl2N2 and a molecular weight of 173.08 . This compound is a derivative of cyclopentane, featuring two amine groups at the 1 and 3 positions in a trans configuration, and is commonly used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-Cyclopentane-1,3-diamine involves multiple steps. One green route starts with the Piancatelli rearrangement of furfuryl alcohol to 4-hydroxycyclopent-2-enone, followed by isomerization to cyclopentane-1,3-dione using a ruthenium Shvo catalyst. The cyclopentane-1,3-dione is then converted to cyclopentane-1,3-dioxime, which undergoes mild oxime hydrogenation over rhodium on carbon to yield the desired trans-Cyclopentane-1,3-diamine .
Industrial Production Methods: Industrial production methods for trans-Cyclopentane-1,3-diamine dihydrochloride typically involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield and purity while minimizing environmental impact and production costs.
Chemical Reactions Analysis
Types of Reactions: trans-Cyclopentane-1,3-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert it to secondary or tertiary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming amides, ureas, or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like acyl chlorides or isocyanates are used for forming amides and ureas, respectively.
Major Products: The major products formed from these reactions include imines, nitriles, secondary amines, tertiary amines, amides, and ureas, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: trans-Cyclopentane-1,3-diamine dihydrochloride is used as a building block in organic synthesis, particularly in the preparation of chiral ligands and catalysts .
Biology and Medicine: In biological and medicinal research, this compound is explored for its potential as a scaffold for drug development, particularly in the design of enzyme inhibitors and receptor modulators .
Industry: In the industrial sector, this compound is used in the synthesis of polymers and other advanced materials, contributing to the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of trans-Cyclopentane-1,3-diamine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s amine groups can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. These interactions can lead to inhibition or activation of enzymatic functions, depending on the specific target and context .
Comparison with Similar Compounds
trans-Cyclopentane-1,2-diamine: This compound has amine groups at the 1 and 2 positions and is used in similar applications but has different reactivity and properties.
trans-Cyclohexane-1,2-diamine: A higher homologue with a six-membered ring, widely used in the synthesis of ligands and receptors.
Uniqueness: trans-Cyclopentane-1,3-diamine dihydrochloride is unique due to its specific ring structure and the positioning of the amine groups, which confer distinct chemical reactivity and biological activity compared to its analogues .
Properties
IUPAC Name |
(1R,3R)-cyclopentane-1,3-diamine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2.2ClH/c6-4-1-2-5(7)3-4;;/h4-5H,1-3,6-7H2;2*1H/t4-,5-;;/m1../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQEZIVFRVHUPSU-ALUAXPQUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1N)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@@H]1N)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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